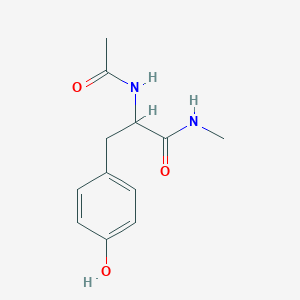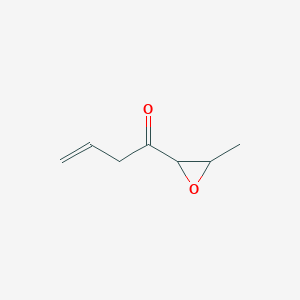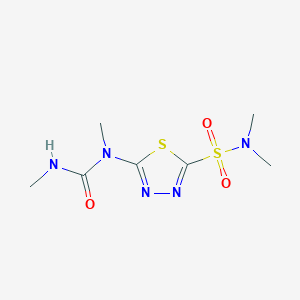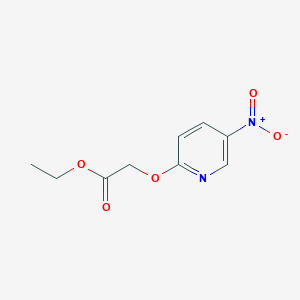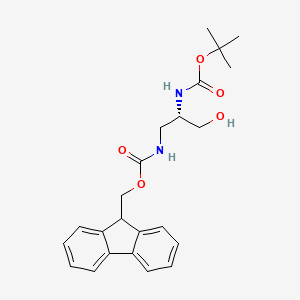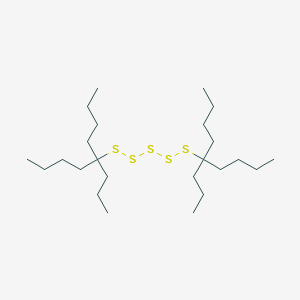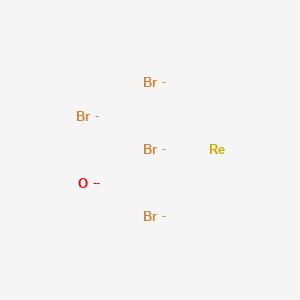
Rhenium tetrabromide oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhenium tetrabromide oxide is a compound formed by the transition metal rhenium Rhenium is known for its ability to form compounds in various oxidation states, and this compound is one of the many interesting compounds of this element
Métodos De Preparación
The preparation of rhenium tetrabromide oxide typically involves the reaction of rhenium with bromine and oxygen under controlled conditions. One common method is the direct combination of rhenium metal with bromine gas in the presence of oxygen at elevated temperatures. This reaction can be represented by the following equation:
[ \text{Re} + 2 \text{Br}_2 + \text{O}_2 \rightarrow \text{ReBr}_4\text{O} ]
Industrial production methods for this compound may involve more complex processes, including the use of catalysts and specific reaction conditions to optimize yield and purity.
Análisis De Reacciones Químicas
Rhenium tetrabromide oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized further to form higher oxidation state compounds. For example, it can react with strong oxidizing agents like chlorine or fluorine to form rhenium hexafluoride or rhenium hexachloride.
Reduction: This compound can be reduced using reducing agents such as hydrogen gas or sodium borohydride to form lower oxidation state rhenium compounds.
Substitution: this compound can undergo substitution reactions where the bromide ligands are replaced by other ligands such as chloride or iodide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Rhenium tetrabromide oxide has several scientific research applications, particularly in the fields of chemistry, materials science, and catalysis. Some notable applications include:
Catalysis: Rhenium compounds, including this compound, are used as catalysts in various chemical reactions, such as hydrogenation, oxidation, and metathesis reactions.
Materials Science: This compound is studied for its potential use in the development of advanced materials, including high-temperature superconductors and specialized alloys.
Biological and Medical Research: Rhenium compounds are being investigated for their potential use in radiotherapy and imaging due to their unique radioactive properties.
Mecanismo De Acción
The mechanism by which rhenium tetrabromide oxide exerts its effects depends on the specific application. In catalysis, for example, the compound may act as an active site for the adsorption and activation of reactants, facilitating the desired chemical transformation. The molecular targets and pathways involved can vary widely depending on the reaction and conditions.
Comparación Con Compuestos Similares
Rhenium tetrabromide oxide can be compared with other rhenium compounds, such as rhenium hexafluoride, rhenium hexachloride, and rhenium dioxide. These compounds share some similarities in terms of their chemical properties and potential applications, but each has unique characteristics that make it suitable for specific uses. For example:
Rhenium hexafluoride: Known for its high reactivity and use in fluorination reactions.
Rhenium hexachloride: Used in various catalytic processes and as a precursor for other rhenium compounds.
Rhenium dioxide: Studied for its potential use in electronic and optical materials.
Propiedades
Número CAS |
23601-08-3 |
|---|---|
Fórmula molecular |
Br4ORe-6 |
Peso molecular |
521.82 g/mol |
Nombre IUPAC |
oxygen(2-);rhenium;tetrabromide |
InChI |
InChI=1S/4BrH.O.Re/h4*1H;;/q;;;;-2;/p-4 |
Clave InChI |
ZLBADTWCBQIBHQ-UHFFFAOYSA-J |
SMILES canónico |
[O-2].[Br-].[Br-].[Br-].[Br-].[Re] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one](/img/structure/B13833218.png)
![5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B13833229.png)
![trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B13833237.png)
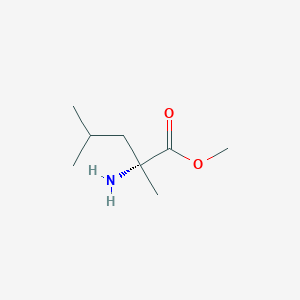

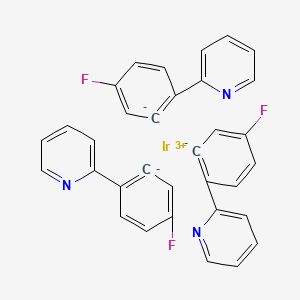
![[6-(2-Ethoxy-2-oxoacetyl)-1,3-benzodioxol-5-yl] 2,2-dimethylpropanoate](/img/structure/B13833276.png)
